molecular formula C13H15F3N2O5S2 B363093 N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide CAS No. 459207-96-6

N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide

Cat. No.: B363093
CAS No.: 459207-96-6
M. Wt: 400.4g/mol
InChI Key: LVPBKJLZHXFBFX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide is a complex organic compound characterized by the presence of nitro, trifluoromethylsulfonyl, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound followed by sulfonylation and subsequent thiolation. The final step involves the acylation of the intermediate product with diethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the sulfanyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide: Unique due to the combination of nitro, trifluoromethylsulfonyl, and sulfanyl groups.

    N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethylsulfonyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.

Properties

IUPAC Name

N,N-diethyl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O5S2/c1-3-17(4-2)12(19)8-24-11-6-5-9(7-10(11)18(20)21)25(22,23)13(14,15)16/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPBKJLZHXFBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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